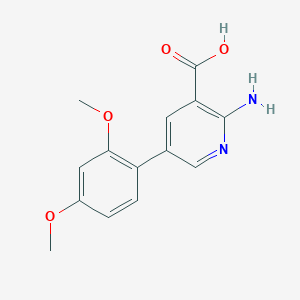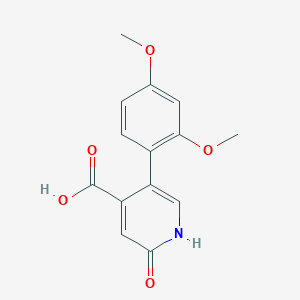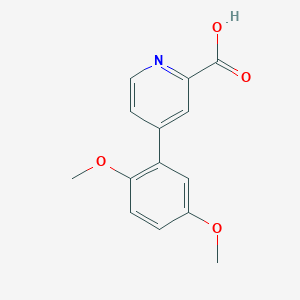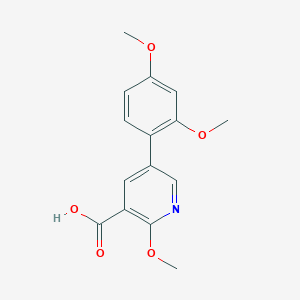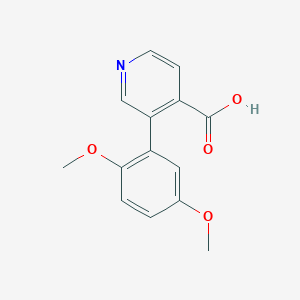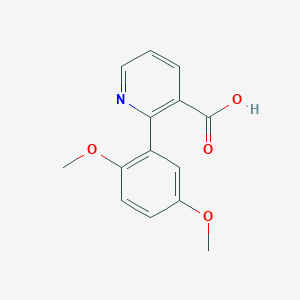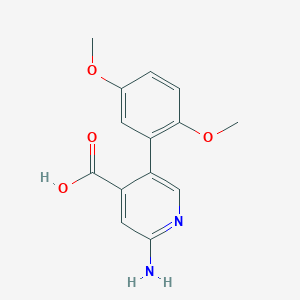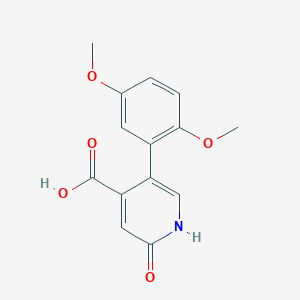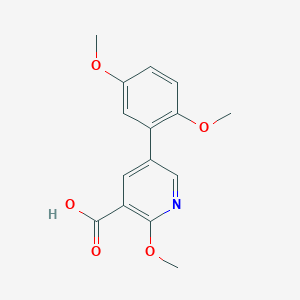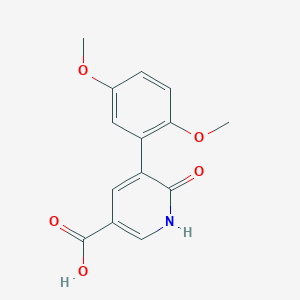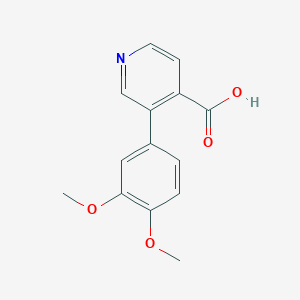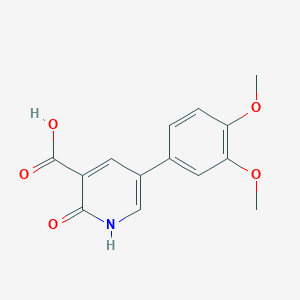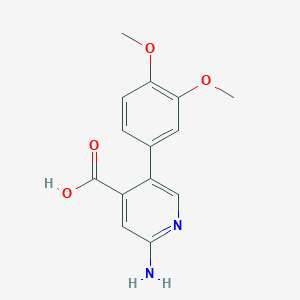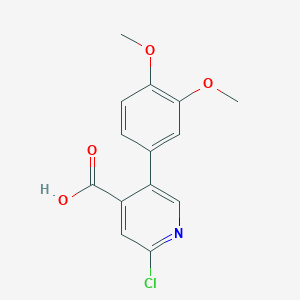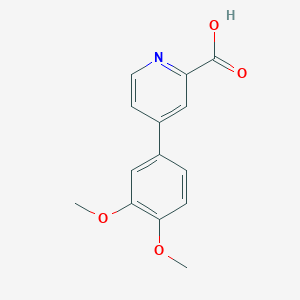
4-(3,4-Dimethoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% (4-DMPPA) is a synthetic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 125°C. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). 4-DMPPA has been used in a variety of studies, including those related to the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of drugs. In
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of organic compounds, such as pyridines and pyrrolidines. It has also been used in the synthesis of novel compounds, such as chiral β-lactams and dihydropyridines. Additionally, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In particular, it is thought to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Additionally, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to inhibit the activity of other enzymes, such as lipoprotein lipase and fatty acid synthase.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, it has been shown to reduce inflammation, reduce the production of cytokines, and reduce the production of reactive oxygen species. Furthermore, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have anti-cancer and anti-tumor effects. It has also been shown to reduce the risk of cardiovascular disease and to improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or methanol. Additionally, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3,4-Dimethoxyphenyl)picolinic acid, 95%. One potential direction is to investigate the effects of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% on other enzymes, such as those involved in the synthesis of lipids and other biomolecules. Additionally, further research could be done to investigate the effects of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% on other physiological processes, such as cell proliferation and apoptosis. Additionally, research could be done to investigate the potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95%, such as in the treatment of cancer and other diseases. Finally, research could be done to investigate the potential toxic effects of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95%, as well as its potential interactions with other drugs.
Synthesemethoden
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,4-dimethoxyphenol and picolinic acid. The reaction is carried out in anhydrous acetonitrile at a temperature of 70-80°C for 3-4 hours. The product is then purified using column chromatography. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-3-9(8-13(12)19-2)10-5-6-15-11(7-10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBDZMALMIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

